molecular formula C47H64N5O9PSi B12386306 Ac-rC Phosphoramidite-13C9

Ac-rC Phosphoramidite-13C9

Cat. No.: B12386306
M. Wt: 911.0 g/mol
InChI Key: QKWKXYVKGFKODW-ROTISQLDSA-N
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Description

Ac-rC Phosphoramidite-13C9 is a compound labeled with the stable isotope carbon-13. It is a derivative of Ac-rC Phosphoramidite, which is used for the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . This compound is primarily used in scientific research for its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-rC Phosphoramidite-13C9 involves the incorporation of carbon-13 into the Ac-rC Phosphoramidite molecule. The process typically includes the following steps:

    Starting Material: The synthesis begins with the nucleoside cytidine.

    Protection: The hydroxyl groups of cytidine are protected using tert-butyldimethylsilyl (TBDMS) groups.

    Phosphitylation: The protected nucleoside is then phosphitylated using a phosphoramidite reagent.

    Incorporation of Carbon-13: Carbon-13 is incorporated into the molecule during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield. The product is typically supplied in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ac-rC Phosphoramidite-13C9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified oligoribonucleotides with phosphorodithioate linkages, which are used in various research applications .

Scientific Research Applications

Ac-rC Phosphoramidite-13C9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-13C9 involves its incorporation into oligoribonucleotides, where it modifies the backbone of the RNA molecule. This modification enhances the stability and resistance of the RNA to enzymatic degradation. The molecular targets include the RNA strands, and the pathways involved are related to RNA synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise quantitation and tracing in various research applications. This makes it particularly valuable in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

911.0 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1

InChI Key

QKWKXYVKGFKODW-ROTISQLDSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=N[13C]2=O)NC(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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